Cas no 1006482-97-8 (1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine)
1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine
- 1-[1-(DIFLUOROMETHYL)-5-METHYLPYRAZOL-4-YLSULFONYL]PIPERAZINE
- STK349718
- 1006482-97-8
- AKOS000310594
- CS-0240723
- 1-((1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- EN300-229794
- 1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine
- 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- GQB48297
- 1-[1-(difluoromethyl)-5-methyl-pyrazol-4-yl]sulfonylpiperazine
- C9H14F2N4O2S
- 1-([1-(Difluoromethyl)-5-methyl-1h-pyrazol-4-yl]sulfonyl)piperazine
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- MDL: MFCD04970132
- Inchi: 1S/C9H14F2N4O2S/c1-7-8(6-13-15(7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3
- InChI Key: XMIDIBZRKWWMRY-UHFFFAOYSA-N
- SMILES: S(C1C=NN(C(F)F)C=1C)(N1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 280.08055320Da
- Monoisotopic Mass: 280.08055320Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 75.6Ų
1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC410493-1g |
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine |
1006482-97-8 | 1g |
£570.00 | 2025-02-21 | ||
| Ambeed | A142244-1g |
1-((1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
1006482-97-8 | 97% | 1g |
$340.0 | 2024-04-26 | |
| A2B Chem LLC | AJ05337-50mg |
1-([1-(Difluoromethyl)-5-methyl-1h-pyrazol-4-yl]sulfonyl)piperazine |
1006482-97-8 | 95% | 50mg |
$429.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05337-100mg |
1-([1-(Difluoromethyl)-5-methyl-1h-pyrazol-4-yl]sulfonyl)piperazine |
1006482-97-8 | 95% | 100mg |
$540.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05337-250mg |
1-([1-(Difluoromethyl)-5-methyl-1h-pyrazol-4-yl]sulfonyl)piperazine |
1006482-97-8 | 95% | 250mg |
$686.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05337-500mg |
1-([1-(Difluoromethyl)-5-methyl-1h-pyrazol-4-yl]sulfonyl)piperazine |
1006482-97-8 | 95% | 500mg |
$965.00 | 2024-04-20 | |
| Chemenu | CM483803-1g |
1-((1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
1006482-97-8 | 97% | 1g |
$337 | 2022-09-04 | |
| 1PlusChem | 1P00JF6H-50mg |
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine |
1006482-97-8 | 95% | 50mg |
$293.00 | 2023-12-27 | |
| 1PlusChem | 1P00JF6H-100mg |
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine |
1006482-97-8 | 95% | 100mg |
$407.00 | 2023-12-27 | |
| 1PlusChem | 1P00JF6H-250mg |
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine |
1006482-97-8 | 95% | 250mg |
$573.00 | 2023-12-27 |
1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine Suppliers
1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine
Introduction to 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine and Its Applications in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, with the CAS number 1006482-97-8, has garnered significant attention in recent years due to its unique structural and functional properties. This compound, formally known as 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine, represents a fascinating intersection of heterocyclic chemistry and medicinal biology. Its molecular architecture, characterized by a pyrazole core and a piperazine moiety, makes it a promising candidate for various biological assays and drug discovery programs.
The pyrazole ring is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. The presence of a difluoromethyl group at the 1-position of the pyrazole ring enhances the compound's metabolic stability and binding affinity, making it an attractive scaffold for drug development. Additionally, the 5-methyl substituent further modulates the electronic properties of the ring, influencing its reactivity and biological activity.
The sulfonyl-piperazine moiety appended to the pyrazole ring introduces additional functionality that can be exploited for therapeutic purposes. Piperazines are known for their ability to enhance drug solubility and bioavailability, while sulfonyl groups often serve as pharmacological anchors, improving binding interactions with biological targets. The combination of these features makes 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine a versatile building block for the synthesis of novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The compound in question has been explored in several preclinical studies for its potential application in oncology and inflammation. Its ability to modulate key signaling pathways associated with these diseases has made it a subject of intense interest among researchers.
One of the most compelling aspects of this compound is its potential as an antagonist for certain G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular communication, and their dysregulation is implicated in numerous diseases. By targeting specific GPCRs, small molecule inhibitors like this one can offer therapeutic benefits by restoring normal cellular function. The structural features of 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine make it an ideal candidate for designing selective GPCR modulators.
The incorporation of a difluoromethyl group into the pyrazole ring not only enhances metabolic stability but also improves binding affinity to biological targets. This modification is particularly valuable in drug development, where minimizing off-target effects is crucial for ensuring safety and efficacy. The sulfonyl-piperazine moiety further contributes to the compound's pharmacological profile by providing additional interactions with biological targets, thereby increasing its therapeutic potential.
Recent studies have also highlighted the compound's potential in treating neurological disorders. The ability of piperazine derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drugs. By targeting specific neurotransmitter systems, compounds like this one could offer novel treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine involves several key steps that showcase the ingenuity of modern synthetic chemistry. The preparation typically begins with the functionalization of the pyrazole ring followed by sulfonylation and subsequent piperazine coupling. Advanced synthetic techniques such as transition metal catalysis have been employed to achieve high yields and purity levels, ensuring that the final product is suitable for biological testing.
In conclusion, 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine represents a significant advancement in chemical biology and drug discovery. Its unique structural features make it a versatile tool for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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